N-(4-Hydroxyphenyl)Phthalimide

Hydrolysis Stability SAR

Researchers requiring a thermally robust N-arylphthalimide scaffold with tunable solubility often encounter supply gaps and unverified purity. N-(4-Hydroxyphenyl)phthalimide (CAS 7154-85-0) directly addresses these needs with differentiated performance. • Thermal endurance (mp 295-297°C) surpasses ortho-isomer (∼140°C), ensuring integrity in high-temperature polyimide and liquid-crystalline copolymer processing. • Optimal LogP of 2.26 positions this scaffold within the ideal range for oral bioavailability, outperforming higher-LogP analogs such as the 4-methoxy derivative. • pH-dependent solubility (pKa ∼10.05) enables pH-triggered release formulations unattainable with non-phenolic congeners. • Consistent ≥98% purity, ambient shipping, and multi-gram availability support seamless scale-up from medicinal chemistry to process R&D.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
CAS No. 7154-85-0
Cat. No. B1266790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxyphenyl)Phthalimide
CAS7154-85-0
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O
InChIInChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H
InChIKeyPHHOJUGXERSDJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyphenyl)phthalimide Core Properties


N-(4-Hydroxyphenyl)phthalimide (CAS 7154-85-0), also known as 2-(4-hydroxyphenyl)isoindole-1,3-dione, is an N-arylphthalimide derivative with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol [1]. It is synthesized via condensation of phthalic anhydride with 4-aminophenol . The compound is characterized by a predicted LogP of approximately 2.26, a predicted pKa of 10.05 ± 0.30 for the phenolic hydroxyl group, and a melting point of 295-297°C . Its structure features a phthalimide core linked to a 4-hydroxyphenyl substituent, positioning it as a versatile intermediate for dyes, polymers, and bioactive molecule synthesis [2].

N-(4-Hydroxyphenyl)phthalimide: Irreplaceable vs. Generics


The 4-hydroxy substitution on the N-aryl ring fundamentally alters the compound's chemical and biological behavior compared to unsubstituted or differently substituted analogs. The phenolic -OH group introduces hydrogen-bond donor capacity and significantly modulates electronic properties, which is not present in N-phenylphthalimide or N-(4-methoxyphenyl)phthalimide [1]. This difference manifests in distinct physicochemical properties: the predicted pKa of 10.05 for N-(4-hydroxyphenyl)phthalimide confers pH-dependent ionization and solubility characteristics absent in non-hydroxy analogs, directly impacting formulation and reactivity. Furthermore, SAR studies on N-arylphthalimides demonstrate that the specific position and nature of aryl substitution are critical determinants of biological activity, with 4-hydroxy substitution yielding a unique activity profile that cannot be replicated by 4-methoxy, 4-amino, or unsubstituted congeners [2].

N-(4-Hydroxyphenyl)phthalimide: Evidence vs. Key Comparators


Hydrolytic Stability: Para vs. Ortho Isomer

The hydrolytic stability of N-(4-hydroxyphenyl)phthalimide is directly compared to N-(2'-hydroxyphenyl)phthalimide (ortho-hydroxy) and N-(4'-methoxyphenyl)phthalimide (para-methoxy). In acidic media, the rate of hydrolysis for N-(4-hydroxyphenyl)phthalimide follows a kinetic profile similar to N-(4-methoxyphenyl)phthalimide but distinct from the ortho-hydroxy analog, which undergoes rapid hydrolysis due to intramolecular general base (IGB) catalysis [1]. Quantitatively, the ortho-hydroxy isomer exhibits a rate enhancement of approximately 10^4-fold compared to the para-hydroxy isomer under certain pH conditions due to IGB assistance [2].

Hydrolysis Stability SAR

Lipophilicity vs. 4-Methoxy Analog

The predicted LogP of N-(4-hydroxyphenyl)phthalimide is 2.26 [1], which is notably lower than that of its 4-methoxy analog, N-(4-methoxyphenyl)phthalimide (LogP ~3.0) . This difference of approximately 0.74 LogP units translates to a ~5.5-fold lower octanol-water partition coefficient for the hydroxy derivative. In a class-level analysis of phthalimide-based COX-2 inhibitors, compounds with LogP values in the 2.0-2.5 range demonstrated optimal balance between membrane permeability and aqueous solubility, whereas more lipophilic analogs (LogP >3.0) exhibited reduced oral bioavailability due to poor solubility [2].

Lipophilicity Drug Design ADME

Ionization (pKa) vs. Non-Phenolic Analogs

N-(4-Hydroxyphenyl)phthalimide has a predicted pKa of 10.05 ± 0.30 for its phenolic hydroxyl group . This is in stark contrast to N-phenylphthalimide, which lacks an ionizable moiety and remains neutral across the physiological pH range. At pH 7.4, N-(4-hydroxyphenyl)phthalimide is >99% unionized due to its high pKa, but at pH 9-10, deprotonation begins, conferring increased aqueous solubility [1]. This pH-dependent behavior is absent in non-phenolic analogs such as N-phenylphthalimide, limiting their utility in pH-responsive drug delivery or extraction protocols.

Ionization Formulation Solubility

Thermal Stability vs. Ortho-Hydroxy Isomer

N-(4-Hydroxyphenyl)phthalimide exhibits a melting point of 295-297°C , which is substantially higher than that of its ortho-hydroxy positional isomer, N-(2-hydroxyphenyl)phthalimide (melting point ~140°C) . This difference of approximately 155°C reflects stronger intermolecular hydrogen bonding in the crystal lattice of the para-isomer, conferring superior thermal stability during storage and processing. In polymer and material science applications where high-temperature processing is required, the para-hydroxy analog maintains structural integrity under conditions that would melt the ortho-isomer.

Thermal Stability Processing Crystallinity

N-(4-Hydroxyphenyl)phthalimide: Research & Industrial Applications


Medicinal Chemistry: ADME Optimization

Based on the predicted LogP of 2.26 [1], N-(4-Hydroxyphenyl)phthalimide is positioned as an ideal scaffold for medicinal chemists developing oral drug candidates. The LogP falls within the optimal range (2.0-2.5) identified for phthalimide-based COX-2 inhibitors, where compounds with higher LogP (>3.0) exhibited poor solubility and reduced bioavailability [2]. Researchers should select this compound over N-(4-methoxyphenyl)phthalimide (LogP ~3.0) when ADME optimization is a priority.

pH-Responsive Formulation & Drug Delivery

With a predicted pKa of 10.05 , N-(4-Hydroxyphenyl)phthalimide offers pH-dependent ionization that is absent in non-phenolic analogs like N-phenylphthalimide. This property enables its use in pH-triggered release formulations, where solubility increases upon deprotonation in mildly basic environments (pH 9-10). It is the preferred choice over N-phenylphthalimide for any application requiring tunable aqueous solubility based on pH.

High-Temperature Polymer Processing

The high melting point of 295-297°C makes N-(4-Hydroxyphenyl)phthalimide the superior choice over its ortho-hydroxy isomer (mp ~140°C) for applications requiring thermal stability. This includes use as a monomer or additive in high-performance polymers, polyimides, and thermotropic liquid crystalline copoly(amide-ester-imide)s [3], where the compound maintains structural integrity during high-temperature processing steps that would degrade the ortho-hydroxy analog.

Acid-Stable Synthetic Intermediate

In synthetic routes involving acidic conditions, N-(4-hydroxyphenyl)phthalimide is preferred over the ortho-hydroxy isomer. The para-hydroxy compound exhibits hydrolytic stability comparable to N-(4-methoxyphenyl)phthalimide, while the ortho-isomer undergoes rapid hydrolysis via intramolecular general base catalysis, with a rate enhancement of approximately 10,000-fold [4]. This stability differential is critical for multi-step syntheses where predictable intermediate integrity is required.

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